5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol

Catalog No.
S6664134
CAS No.
1261889-77-3
M.F
C14H10ClNO2
M. Wt
259.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol

CAS Number

1261889-77-3

Product Name

5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-2-hydroxybenzonitrile

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

InChI

InChI=1S/C14H10ClNO2/c1-18-14-7-11(15)4-5-12(14)9-2-3-10(8-16)13(17)6-9/h2-7,17H,1H3

InChI Key

FQPZXRUBEBYBNB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O
  • Cyano (CN) group

    This group is often associated with electron-withdrawing properties and can participate in hydrogen bonding. In some cases, it can be a reactive site for nucleophilic substitution reactions . Research into similar molecules containing the cyano group focuses on applications in areas like liquid crystals and organic electronics .

  • Phenolic hydroxyl (OH) group

    Phenolic compounds possess mild acidity and can form hydrogen bonds. They are also susceptible to further functionalization through reactions with the hydroxyl group . Research on other phenolic compounds explores their use as antioxidants, pharmaceuticals, and precursors in polymer synthesis .

  • Chloro (Cl) group

    The presence of chlorine can influence a molecule's reactivity and solubility. In some cases, it can serve as a leaving group in substitution reactions . Scientific studies involving chlorinated aromatic compounds explore their applications in dyes, pharmaceuticals, and fire retardants .

  • Methoxy (OCH3) group

    The methoxy group is an electron-donating group and can participate in hydrogen bonding. It can also affect a molecule's solubility and polarity . Research on other methoxy-containing aromatic compounds investigates their use as pharmaceuticals, ligands in coordination chemistry, and components in liquid crystals .

5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol is a complex organic compound characterized by a phenolic structure with a chlorine atom, a methoxy group, and a cyano group. Its chemical formula is C14H10ClNO2C_{14}H_{10}ClNO_2 and it is classified under various chemical categories due to its functional groups. The presence of these substituents imparts unique properties to the compound, making it of significant interest in both synthetic chemistry and biological research.

, including:

  • Electrophilic Aromatic Substitution: This involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
  • Nucleophilic Aromatic Substitution: In this reaction, a nucleophile replaces a leaving group on the aromatic ring.
  • Oxidation: The compound can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: Catalytic hydrogenation can convert the cyano group to an amine under specific conditions.

These reactions allow for the modification of the compound's structure, leading to various derivatives with potentially altered properties and activities.

Research indicates that 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol exhibits notable biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interaction with specific enzymes or receptors, potentially inhibiting their activity and affecting cellular processes. This makes it a candidate for further exploration in drug development and therapeutic applications.

The synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol typically involves multi-step organic reactions:

  • Chlorination: The initial step often involves chlorination of 2-methoxyphenol to introduce the chlorine atom at the 4-position.
  • Cyanation: Following chlorination, a cyanation reaction is performed to introduce the cyano group at the 2-position.
  • Reaction Conditions: These reactions generally require specific solvents and catalysts to optimize yield and purity.

In industrial settings, production methods may be scaled up using continuous flow reactors and automated systems to enhance efficiency.

5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol has diverse applications:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Research into its biological activities suggests potential uses in antimicrobial and anticancer treatments.
  • Medicine: The compound is explored for its therapeutic potential due to its unique chemical structure.
  • Industry: It finds utility in producing specialty chemicals, dyes, and pigments.

Studies on 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol have focused on its interactions with various molecular targets. The compound may bind to specific enzymes or receptors, altering their activity. For example, it could inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer research. Understanding these interactions is crucial for developing new therapeutic agents.

Several compounds share structural similarities with 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol:

  • 4-Chloro-2-methoxybenzyl alcohol: Similar structure but lacks the cyano group.
  • 4-Chloro-2-methoxyphenyl methanol: Contains a hydroxyl group instead of a cyano group.
  • 5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol: Another derivative with variations in substitution patterns.

Uniqueness

The uniqueness of 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol lies in its combination of both cyano and chloro groups on the aromatic ring. This unique combination significantly influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

259.0400063 g/mol

Monoisotopic Mass

259.0400063 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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